molecular formula C25H28N6O B577601 Irbesartan-d7 CAS No. 1329496-43-6

Irbesartan-d7

Numéro de catalogue B577601
Numéro CAS: 1329496-43-6
Poids moléculaire: 435.583
Clé InChI: YOSHYTLCDANDAN-NCKGIQLSSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Irbesartan is an angiotensin II receptor (AT 1 subtype) antagonist . It prevents angiotensin II from binding to the AT 1 receptor in tissues like vascular smooth muscle and the adrenal gland . This binding prevention causes vascular smooth muscle relaxation .


Synthesis Analysis

The development of a new improved and efficient process suitable for the large-scale production of Irbesartan has been described . The key steps are tetrazole formation from secondary amide for the preparation of the key intermediate 1-Benzyl-5- (4’-bromomethyl-biphenyl-2-yl)-1 H -tetrazole (9), N -alkylation and debenzylation .


Molecular Structure Analysis

The molecular structures of Irbesartan and Losartan are very similar . A polyacrylate-based MIP was used to functionalize the graphite working electrode of screen-printed cells (SPCs), aiming to develop a voltammetric method for Irbesartan sensing .


Chemical Reactions Analysis

A surface-enhanced Raman scattering (SERS) strategy was constructed for the determination of antihypertensive drugs irbesartan (IRB) and doxazosin mesylate (DOX). β-Cyclodextrin-capped silver nanoparticles (CD-AgNPs) are employed as SERS-active substrate .


Physical And Chemical Properties Analysis

The results of the X-ray powder diffraction pattern showed that the degree of crystallinity of irbesartan crystalline phase reduced in a solid dispersion system . FT-IR spectra indicate that there is no chemical interaction between irbesartan and poloxamer 188 in a solid dispersion system .

Applications De Recherche Scientifique

  • Enhancement of Irbesartan Solubility

    A study by Suvarna et al. (2021) focused on enhancing the solubility of Irbesartan by complexation with β-cyclodextrin-based nanosponges. This approach significantly increased the water solubility of Irbesartan, suggesting potential for improved drug delivery systems (Suvarna et al., 2021).

  • Metabolic and Anti-Inflammatory Effects

    Taguchi et al. (2013) observed that Irbesartan exhibited metabolic, anti-inflammatory, and antioxidative effects in high-risk hypertensive patients. This indicates its utility beyond blood pressure control (Taguchi et al., 2013).

  • Analytical Methods in Pharmaceutical Dosage Forms

    Nalini and Mathivanan (2020) reviewed various analytical techniques for Irbesartan, highlighting its importance in pharmaceutical analysis, especially using HPLC and UV spectrophotometry (Nalini & Mathivanan, 2020).

  • Angiotensin II Receptor Antagonism

    Pouleur (1997) provided a clinical overview of Irbesartan as an angiotensin II receptor antagonist, emphasizing its efficacy in reducing blood pressure with good tolerability (Pouleur, 1997).

  • Inhibition of T-Lymphocyte Activation

    Cheng et al. (2004) explored Irbesartan's effects on human T-lymphocytes, finding that it inhibits their activation, potentially moderating inflammation-based atherosclerotic diseases (Cheng et al., 2004).

  • Impact on Metabolic Parameters

    Parhofer et al. (2007) showed that Irbesartan therapy improved various metabolic parameters in a clinical setting, suggesting benefits in managing hypertension and diabetes (Parhofer et al., 2007).

  • Supercritical Anti-solvent Technique for Improved Drug Dissolution

    Adeli (2016) used a supercritical anti-solvent technique to enhance Irbesartan's dissolution, indicating a method to improve its bioavailability after oral administration (Adeli, 2016).

  • Drug Interactions with Irbesartan

    Marino and Vachharajani (2001) reviewed drug and food interaction trials involving Irbesartan, concluding minimal potential for significant interactions (Marino & Vachharajani, 2001).

  • Irbesartan in Marfan Syndrome

    Mullen et al. (2019) investigated the effects of Irbesartan on aortic dilatation in Marfan syndrome, demonstrating its potential in reducing the rate of aortic complications (Mullen et al., 2019).

  • Voltammetric Detection in Environmental Samples

    Zanoni et al. (2022) developed a voltammetric method for Irbesartan sensing in environmental samples using molecularly imprinted polymer-modified electrodes, highlighting its environmental impact (Zanoni et al., 2022).

Mécanisme D'action

Irbesartan is an angiotensin receptor antagonist. Angiotensin II acts as a vasoconstrictor. In addition to causing direct vasoconstriction, angiotensin II also stimulates the release of aldosterone. Once aldosterone is released, sodium as well as water are reabsorbed .

Propriétés

IUPAC Name

2-(2,2,3,3,4,4,4-heptadeuteriobutyl)-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]-1,3-diazaspiro[4.4]non-1-en-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28N6O/c1-2-3-10-22-26-25(15-6-7-16-25)24(32)31(22)17-18-11-13-19(14-12-18)20-8-4-5-9-21(20)23-27-29-30-28-23/h4-5,8-9,11-14H,2-3,6-7,10,15-17H2,1H3,(H,27,28,29,30)/i1D3,2D2,3D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOSHYTLCDANDAN-NCKGIQLSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])CC1=NC2(CCCC2)C(=O)N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857874
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Irbesartan-d7

CAS RN

1329496-43-6
Record name 2-(2,2,3,3,4,4,4-~2~H_7_)Butyl-3-{[2'-(2H-tetrazol-5-yl)[1,1'-biphenyl]-4-yl]methyl}-1,3-diazaspiro[4.4]non-1-en-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857874
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.